1-cyclopropyl-1H-imidazol-5-amine
Description
Contextual Significance of Imidazole (B134444) and Cyclopropyl (B3062369) Motifs in Contemporary Chemistry
The imidazole ring and the cyclopropyl group are two structural motifs that individually play a profound role in contemporary chemistry, particularly in the field of medicinal chemistry. The imidazole nucleus, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental component of many biological molecules, including the amino acid histidine and the neurotransmitter histamine. google.comi.moscow Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to readily bind to a variety of enzymes and receptors. nih.gov This versatility has led to the incorporation of the imidazole scaffold into a wide array of approved drugs with diverse therapeutic applications, such as antifungal, antiviral, and anticancer agents. bldpharm.commdpi.compsu.edu
Concurrently, the cyclopropyl group, a three-membered carbocycle, has gained prominence as a "bioisostere" in drug design. sigmaaldrich.com Its rigid, strained ring system imparts unique conformational constraints and electronic character compared to linear alkyl groups or other cyclic moieties. The introduction of a cyclopropyl ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups. Marketed drugs containing the cyclopropyl scaffold are used to treat a range of conditions, from infections to cancer, highlighting its value in fine-tuning the pharmacological properties of a molecule. sigmaaldrich.com
Historical Development of Imidazole Amine Chemistry Relevant to the Compound
The chemistry of imidazole dates back to 1858 when Heinrich Debus first synthesized the parent ring from glyoxal (B1671930) and ammonia (B1221849). A significant advancement in imidazole synthesis is the Debus-Radziszewski reaction, a multicomponent reaction that remains a staple for creating substituted imidazoles.
The specific subset of imidazole amine chemistry, particularly concerning 5-aminoimidazoles, has a more nuanced history. These compounds have been recognized as crucial intermediates, most notably in the de novo biosynthesis of purines in biological systems. However, early reports often described simple 4- and 5-aminoimidazoles as unstable compounds prone to decomposition, which limited their synthetic utility.
A key development in the preparative chemistry of these scaffolds was the use of catalytic reduction of the corresponding 5-nitroimidazoles. This method provided a more reliable route to access 5-aminoimidazoles, allowing for their generation in situ for further reactions or, in some cases, their isolation as stable crystalline solids. This advancement enabled more systematic studies of their reactivity, revealing that they can undergo addition reactions at either the exocyclic amino group or at a ring carbon, depending on the electrophile used. This foundational work on the synthesis and reactivity of the 5-aminoimidazole core is directly relevant to the preparation and subsequent use of derivatives like 1-cyclopropyl-1H-imidazol-5-amine.
Rationale for Dedicated Research on this compound as a Core Chemical Scaffold
The dedicated research focus on this compound stems from its potential as a versatile building block for the synthesis of complex, high-value molecules, particularly for pharmaceutical applications. The compound strategically combines the desirable features of both the imidazole and cyclopropyl motifs. The N-cyclopropyl group can offer improved metabolic stability and specific steric interactions within a biological target, while the 5-amino group on the imidazole ring provides a reactive handle for further chemical elaboration.
This rationale is substantiated by the compound's appearance in the patent literature as a key intermediate in the synthesis of advanced drug candidates. For instance, this compound has been utilized in the preparation of novel nicotinamide (B372718) derivatives designed as potent inhibitors of spleen tyrosine kinase (Syk). google.com Syk is a crucial mediator in the signaling pathways of various immune cells, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis. google.com
Furthermore, the scaffold is listed as a reactant in the synthesis of compounds targeting Ataxia Telangiectasia and Rad3-related (ATR) kinase, an enzyme central to the DNA damage response. i.moscow Inhibitors of ATR kinase are being investigated as potential anticancer agents, as they can sensitize cancer cells to chemotherapy or radiation. The use of this compound in these contexts underscores its value as a core scaffold for generating libraries of potential therapeutic agents directed at significant disease targets.
Overview of Principal Research Domains Pertaining to the Compound's Molecular Structure and Reactivity
The principal research domains concerning this compound revolve around its synthesis and its reactivity as a nucleophilic building block.
Molecular Structure and Properties: The compound consists of a central imidazole ring substituted at the N1 position with a cyclopropyl group and at the C5 position with an amino group. Its basic physicochemical properties, sourced from chemical suppliers, are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid |
| Purity (Typical) | >92% |
Data sourced from supplier specifications.
Synthesis: A documented method for the preparation of this compound involves a multi-step synthesis, likely starting from a suitable nitroimidazole precursor, followed by N-alkylation with a cyclopropyl source and subsequent reduction of the nitro group to the amine. A patent reference indicates its preparation was achieved by following the methods outlined in patent application WO 2009/122180 A1. google.com The general approach for synthesizing 5-aminoimidazoles via the catalytic reduction of 5-nitroimidazoles is a well-established and efficient method.
Reactivity: The primary area of research into the compound's reactivity is its use as a nucleophile. The 5-amino group is a key reactive site, readily participating in reactions to form amides, ureas, and other derivatives. This is exemplified by its use in synthesizing nicotinamide derivatives, where it would be acylated by a nicotinic acid derivative to form an amide bond. google.com The reactivity of the amino group allows for its incorporation into larger, more complex molecules, making it an ideal scaffold for combinatorial chemistry and drug discovery campaigns. Studies on simpler 5-aminoimidazoles have shown they can react with reagents like isocyanates and diketene (B1670635) at the amino group, further highlighting the synthetic potential of this functional handle.
Synthetic Routes to this compound and Related Compounds Explored
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, involves strategic construction of the imidazole core and precise installation of the cyclopropyl and amine functionalities. The methodologies for producing this specific molecule and its structural analogs can be broadly categorized into pathways focusing on the initial formation of the imidazole ring and those that functionalize a pre-existing imidazole system. A second critical aspect is the method and timing of the introduction of the cyclopropyl group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
3-cyclopropylimidazol-4-amine |
InChI |
InChI=1S/C6H9N3/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2,7H2 |
InChI Key |
KWVPAFMKEJWTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 1 Cyclopropyl 1h Imidazol 5 Amine
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The N-alkylation and N-acylation of imidazoles are fundamental transformations for introducing a wide range of substituents. In the case of 1-cyclopropyl-1H-imidazol-5-amine, the N3 atom is the most likely site for these reactions due to its pyridine-like nature and the availability of its lone pair. The N1-nitrogen is already substituted with a cyclopropyl (B3062369) group, making further substitution at this position unlikely under standard conditions. The exocyclic amino group can also undergo alkylation and acylation, leading to potential competition between N3 and the C5-amino group.
N-Alkylation: The reaction with alkyl halides or other alkylating agents would be expected to proceed at the N3 position, forming a quaternary imidazolium (B1220033) salt. This reaction is a common strategy in the synthesis of ionic liquids and other functionalized imidazoles. The reaction of amines with alkyl halides can be difficult to control, often leading to multiple alkylations. youtube.com However, in the case of this compound, the initial alkylation at N3 would likely deactivate the ring towards further electrophilic attack, potentially favoring mono-alkylation.
N-Acylation: Acylation with acyl chlorides or anhydrides is also anticipated to occur preferentially at the N3 position. However, acylation of the exocyclic amino group is also a plausible outcome, and the regioselectivity may be influenced by reaction conditions such as the solvent, base, and the nature of the acylating agent. In some instances, N-acylation of benzimidazoles has been shown to be chemoselective. sigmaaldrich.com
| Reagent Type | Probable Site of Reaction | Expected Product | Notes |
| Alkyl Halide (R-X) | N3 | 1-Cyclopropyl-3-alkyl-5-amino-1H-imidazolium halide | Formation of a quaternary salt. |
| Acyl Chloride (RCOCl) | N3 or C5-NH2 | 1-Cyclopropyl-3-acyl-5-amino-1H-imidazolium chloride or 1-Cyclopropyl-5-(acylamino)-1H-imidazole | Regioselectivity is condition-dependent. |
Protonation is most likely to occur at the N3 position. This is because the lone pair of the N3 nitrogen is in an sp2-hybridized orbital and is not involved in the aromatic sextet of the imidazole ring, making it more available for bonding with a proton. nih.gov Protonation at the exocyclic amino group is also possible, but generally, the ring nitrogen (N3) is more basic than an exocyclic amino group in similar heterocyclic systems. The pKa values of substituted imidazoles are influenced by the electronic effects of the substituents. The electron-donating cyclopropyl and amino groups are expected to enhance the basicity of the imidazole core compared to unsubstituted imidazole.
| Site of Protonation | Conjugate Acid | Relative Basicity | Rationale |
| N3 | 1-Cyclopropyl-5-amino-1H-imidazol-3-ium | Primary | Lone pair is not part of the aromatic system. |
| C5-NH2 | 1-Cyclopropyl-5-ammonio-1H-imidazole | Secondary | Lone pair is available but generally less basic than the ring nitrogen. |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the electron-donating amino group at the C5 position further activates the ring towards electrophilic attack. The positions most susceptible to electrophilic attack are C2 and C4.
Halogenation: The halogenation of imidazoles typically occurs at the C4 and C5 positions, and if these are blocked, at the C2 position. For this compound, the C5 position is already substituted. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the amino group, and the C2 position is para. Therefore, halogenation is expected to occur at either the C4 or C2 position. The regioselectivity would likely be influenced by steric hindrance from the N1-cyclopropyl group and the specific halogenating agent used. For instance, bromination of 2-aminoimidazoles has been shown to occur at the C5 position. researchgate.net
Nitration: The nitration of imidazoles can be challenging as the strongly acidic conditions can lead to protonation of the imidazole ring, which deactivates it towards electrophilic attack. However, under controlled conditions, nitration of N-substituted imidazoles has been reported to yield a mixture of 4-nitro and 5-nitro derivatives. byjus.comyoutube.com For this compound, the powerful activating effect of the amino group would likely facilitate nitration. The expected products would be the 4-nitro or 2-nitro derivatives, with the exact regiochemistry being dependent on the reaction conditions. The nitration of anilines, a related system, often gives a mixture of ortho and para products, and sometimes meta product due to protonation of the amino group in the acidic medium. byjus.com
| Reaction | Expected Position(s) | Potential Products | Influencing Factors |
| Halogenation (X2) | C4, C2 | 4-Halo-1-cyclopropyl-1H-imidazol-5-amine, 2-Halo-1-cyclopropyl-1H-imidazol-5-amine | Steric hindrance, nature of halogenating agent. |
| Nitration (HNO3/H2SO4) | C4, C2 | 4-Nitro-1-cyclopropyl-1H-imidazol-5-amine, 2-Nitro-1-cyclopropyl-1H-imidazol-5-amine | Reaction conditions, degree of ring protonation. |
Friedel-Crafts alkylation and acylation reactions are classic electrophilic aromatic substitutions. nih.gov However, these reactions are often not successful with imidazoles due to the Lewis acid catalyst complexing with the basic nitrogen atoms of the imidazole ring. This complexation deactivates the ring towards electrophilic attack. curtin.edu.au For this compound, with two basic nitrogen centers (N3 and the exocyclic amino group), this deactivation is expected to be even more pronounced. Therefore, standard Friedel-Crafts conditions are unlikely to be effective. Alternative methods, such as using milder Lewis acids or employing pre-functionalized building blocks, would likely be necessary to achieve C-alkylation or C-acylation of the imidazole ring.
Achieving selective functionalization at the C2 and C4 positions of this compound would require careful control of reaction conditions and potentially the use of protecting groups.
Functionalization at C2: The C2 proton of an imidazole ring is the most acidic, and its deprotonation with a strong base, such as an organolithium reagent, can generate a nucleophilic C2-anion. This anion can then react with various electrophiles to introduce substituents selectively at the C2 position. For this compound, the presence of the acidic N-H of the amino group would likely interfere with this process, requiring protection of the amino group prior to lithiation.
Functionalization at C4: Selective functionalization at the C4 position is more challenging due to its lower reactivity compared to the C2 and C5 positions. One potential strategy involves a halogen-metal exchange reaction. If a 4-halo-1-cyclopropyl-1H-imidazol-5-amine derivative could be synthesized, treatment with an organolithium reagent could generate a C4-lithiated species, which could then be trapped with an electrophile. Another approach could involve directed ortho-metalation, where a directing group at N1 or on the C5-amino group directs lithiation to the C4 position. However, there is no direct literature precedent for this on the this compound system.
| Position | Strategy | Key Intermediate | Potential Electrophiles |
| C2 | Deprotonation (after NH2 protection) | 2-Lithio-1-cyclopropyl-5-(protected-amino)-1H-imidazole | Alkyl halides, aldehydes, ketones, CO2 |
| C4 | Halogen-metal exchange | 4-Lithio-1-cyclopropyl-5-amino-1H-imidazol-2-yl derivative | Alkyl halides, silyl (B83357) chlorides, boronic esters |
Transformations Involving the C5 Amine Functionality
The primary amino group at the C5 position of the imidazole ring is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is influenced by the electronic properties of the imidazole ring and the N1-cyclopropyl substituent.
Acylation, Sulfonylation, and Alkylation of the Amino Group
The C5 amine of this compound is expected to readily undergo acylation, sulfonylation, and alkylation reactions, analogous to other aminoimidazoles. wikipedia.orgnih.govciac.jl.cn
Acylation: The reaction with acylating agents such as acyl halides or anhydrides in the presence of a base is a common method for the synthesis of N-acyl imidazole derivatives. google.com For instance, the acylation of aminoimidazoles can be achieved using various reagents and conditions. google.comrsc.org It is anticipated that this compound would react similarly with acylating agents to yield the corresponding amides. The use of ketenes in a non-reactive solvent also presents a viable method for producing 1-acyl imidazoles. google.com
Sulfonylation: The amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides. This transformation is typically carried out in the presence of a base to neutralize the HCl generated. The synthesis of 2-aminothiazole (B372263) sulfonamides, for example, involves the sulfonylation of the amino group, which can be followed by alkylation. nih.gov A similar approach could be applied to this compound to produce a variety of sulfonylated derivatives.
Alkylation: The alkylation of the C5 amino group can be achieved using alkyl halides. However, the potential for N-alkylation of the imidazole ring itself must be considered. Selective alkylation of the exocyclic amine may require specific reaction conditions or the use of protecting groups. ciac.jl.cnresearchgate.net Studies on the alkylation of 2-aminobenzimidazole (B67599) show that both alkylation and arylation reactions are possible. researchgate.net
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl chloride | N-(1-cyclopropyl-1H-imidazol-5-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(1-cyclopropyl-1H-imidazol-5-yl)benzenesulfonamide |
| Alkylation | Methyl iodide | N-methyl-1-cyclopropyl-1H-imidazol-5-amine |
Diazotization Reactions and Subsequent Transformations
The primary aromatic amine functionality at the C5 position allows for diazotization reactions, which involve treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.comorganic-chemistry.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.orglibretexts.org
Sandmeyer Reaction: The imidazole diazonium salt can be subjected to Sandmeyer reactions, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. wikipedia.orgnih.govbyjus.com This provides a convenient route to introduce these functionalities onto the imidazole ring at the C5 position. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Other Transformations: Beyond the classic Sandmeyer reaction, the diazonium intermediate can be converted to a variety of other functional groups. For example, treatment with potassium iodide yields the corresponding iodo derivative, while reaction with water leads to the formation of the C5-hydroxyimidazole. youtube.com
| Reaction | Reagent | Expected Product at C5 |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium chloride |
| Sandmeyer (Chlorination) | CuCl | Chloro |
| Sandmeyer (Bromination) | CuBr | Bromo |
| Sandmeyer (Cyanation) | CuCN | Cyano |
| Iodination | KI | Iodo |
| Hydroxylation | H₂O, heat | Hydroxy |
Amine-Directed Coupling and Condensation Reactions
The C5 amino group can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, including modern cross-coupling and classical condensation reactions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig cross-coupling reaction offers a powerful method for the formation of C-N bonds. jk-sci.comwikipedia.org It is anticipated that this compound could be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to yield N-aryl derivatives. acs.orgresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance. chemrxiv.org
Condensation Reactions: The amino group can undergo condensation with various carbonyl compounds. For example, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines. Condensation with carboxylic acids or their derivatives can also lead to amide formation, although this often requires harsh conditions or the use of coupling agents. youtube.comlibretexts.org Condensation reactions of 2-aminothiophenols with carbonyl compounds are a well-established method for synthesizing 2-substituted benzothiazoles, suggesting a similar reactivity profile for aminoimidazoles. nih.gov
Distinctive Reactions of the Cyclopropyl Group
Characterization of Ring-Opening Reactions and Associated Rearrangements
The cyclopropane (B1198618) ring is susceptible to ring-opening reactions under various conditions, often promoted by strain release. nih.gov In the context of this compound, the nature of the imidazole ring and its substituents will influence the ease and regioselectivity of this process. The presence of the amino group and the imidazole ring can modulate the electronic properties of the cyclopropyl group, potentially facilitating ring-opening under specific catalytic or thermal conditions. youtube.com For instance, the ring-opening of cyclopropyl ketones can be initiated by DMSO, leading to the formation of zwitterionic intermediates that can rearrange to form new cyclic structures. acs.org
Influence of the Cyclopropyl Moiety on Overall Molecular Reactivity
The N1-cyclopropyl group can exert both steric and electronic effects on the imidazole ring and its C5-amino substituent.
Electronic Effects: The cyclopropyl group is known to have a degree of unsaturation and can participate in conjugation with adjacent π-systems. This electronic interaction can influence the aromaticity and nucleophilicity of the imidazole ring, as well as the basicity and reactivity of the C5-amino group. The nitrogen atom at the N1 position, to which the cyclopropyl group is attached, is a key part of the imidazole's aromatic system. nih.gov
Steric Effects: The steric bulk of the cyclopropyl group can influence the accessibility of reagents to the N1-position and adjacent atoms of the imidazole ring. This can play a role in directing the regioselectivity of certain reactions.
Furthermore, the cyclopropyl moiety can itself be a site for further functionalization. While less common, reactions such as Suzuki and Stille couplings have been reported for cyclopropyl amine derivatives, suggesting that under appropriate conditions, the C-H or C-C bonds of the cyclopropyl ring might be activated for cross-coupling reactions. google.com
Application of Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization
The derivatization of the this compound core via metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of novel and complex molecular architectures. These reactions, which form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, are fundamental in medicinal chemistry for exploring structure-activity relationships. The primary amino group and the imidazole ring of this compound offer multiple sites for such functionalization, although the inherent electronic properties of the imidazole moiety can present challenges, such as catalyst inhibition. acs.orgnih.gov Nevertheless, by drawing parallels with similar heterocyclic systems, the potential for advanced derivatization through reactions like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling becomes evident.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. wikipedia.org For this compound, this reaction could be envisioned in two ways: either by coupling the primary amino group with an aryl halide or by first halogenating the imidazole ring and then coupling it with another amine.
Research on the amination of unprotected bromoimidazoles and bromopyrazoles has demonstrated the feasibility of such transformations. These studies highlight the critical role of the ligand in overcoming catalyst inhibition by the nitrogen-rich heterocycle. The use of bulky biarylphosphine ligands, such as tBuBrettPhos, in conjunction with a palladium precatalyst has been shown to be effective for the C-N coupling of various amines with bromoimidazoles. acs.orgnih.gov These reactions are typically carried out under mild conditions, which is advantageous for preserving the cyclopropyl group and other sensitive functionalities. acs.org
In a reversed approach, the primary amino group of this compound could react with a variety of aryl or heteroaryl halides. Successful Buchwald-Hartwig couplings have been reported for 5-amino-1,2,3-triazoles with a range of (het)aryl halides, suggesting that the amino group of the target compound would be a viable nucleophile. nih.govmdpi.com The choice of a suitable palladium catalyst and a strong, non-nucleophilic base like sodium tert-butoxide is crucial for achieving high yields. mdpi.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and a halide or triflate. To apply this reaction to this compound, one would typically first introduce a halogen atom, most commonly bromine or iodine, onto the imidazole ring, likely at the C-2 or C-4 position. This halo-substituted intermediate could then be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters.
The direct C-5 arylation of imidazoles with aryl chlorides has been achieved using palladium catalysis, indicating that C-H activation and subsequent coupling is a possible, though perhaps less controlled, pathway. nih.govresearchgate.net More controlled approaches often rely on pre-functionalized heterocycles. The development of methods for the Suzuki-Miyaura coupling of cyclopropyltrifluoroborates with aryl chlorides further underscores the broad utility of this reaction in incorporating specific structural motifs. nih.gov For derivatizing this compound, this would translate to coupling a halogenated version of the molecule with various organoboron reagents to introduce diverse substituents.
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this would necessitate the prior halogenation of the imidazole ring of this compound. The resulting halo-imidazole could then be coupled with a variety of terminal alkynes to introduce alkynyl moieties.
These alkynyl derivatives are valuable intermediates that can be further transformed, for instance, through cycloaddition reactions to form triazoles or other heterocyclic systems. nih.gov The Sonogashira reaction is known for its mild reaction conditions, which would be compatible with the cyclopropyl group. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org The successful application of sequential Sonogashira couplings on dihalogenated aminopyridines to build complex molecular scaffolds illustrates the potential of this methodology for the extensive derivatization of amino-substituted heterocycles like this compound. nih.govsigmaaldrich.com
The following table summarizes representative conditions for these cross-coupling reactions as applied to analogous heterocyclic systems, providing a predictive framework for the derivatization of this compound.
| Reaction Type | Reactant 1 (Analogous) | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Buchwald-Hartwig Amination | 4-Bromo-1H-imidazole | Aniline | Pd precatalyst with tBuBrettPhos | LHMDS | THF | Room Temp | 50-69 | acs.orgnih.gov |
| Buchwald-Hartwig Amination | 5-Amino-1,2,3-triazole | 4-Bromotoluene | (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | 120 | 53 | mdpi.com |
| Suzuki-Miyaura Coupling | 4-Methylimidazole | Aryl Bromide | Pd₂(dba)₃ / Biaryl phosphine (B1218219) ligand | K₃PO₄ | Toluene | 120 | 95 | nih.gov |
| Suzuki-Miyaura Coupling | Heteroaryl Chloride | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Excellent | nih.gov |
| Sonogashira Coupling | 2-Amino-5-bromo-3-iodopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp | Good | nih.govsigmaaldrich.com |
| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | Et₃N / K₂CO₃ | Amine / DMF | Room Temp | High | wikipedia.org |
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Analogous Heterocyclic Scaffolds. This table is intended to be illustrative of potential reaction conditions for the derivatization of this compound based on published results for structurally related compounds. Actual conditions and yields for the target compound may vary.
Spectroscopic and Structural Characterization of 1 Cyclopropyl 1h Imidazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 1-cyclopropyl-1H-imidazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton (¹H) NMR Chemical Shift Analysis of Imidazole (B134444) and Cyclopropyl (B3062369) Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the cyclopropyl group, and the amine functionality.
Imidazole Protons: The imidazole ring contains two non-equivalent protons. The proton at the C2 position (H-2) would likely appear as a singlet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The proton at the C4 position (H-4) would also be a singlet, expected to resonate at a slightly higher field than H-2, likely in the range of δ 6.0 to 7.0 ppm. The presence of the electron-donating amino group at C5 would increase the electron density at this position, influencing the chemical shift of the adjacent H-4 proton.
Cyclopropyl Protons: The cyclopropyl group presents a more complex pattern. The methine proton (CH) attached to the imidazole nitrogen would be deshielded and is expected to appear as a multiplet (likely a septet or a complex multiplet due to coupling with the adjacent methylene (B1212753) protons) in the range of δ 3.0 to 4.0 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and would therefore be chemically non-equivalent. They are expected to resonate as complex multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm.
Amine Protons: The amine (NH₂) protons would likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it could be expected in the range of δ 2.0 to 5.0 ppm. In the presence of D₂O, this signal would disappear due to proton exchange, which can be a useful diagnostic tool.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Imidazole) | 7.0 - 8.0 | s |
| H-4 (Imidazole) | 6.0 - 7.0 | s |
| CH (Cyclopropyl) | 3.0 - 4.0 | m |
| CH₂ (Cyclopropyl) | 0.5 - 1.5 | m |
| NH₂ (Amine) | 2.0 - 5.0 | br s |
s = singlet, br s = broad singlet, m = multiplet
Carbon (¹³C) NMR Characterization of the Molecular Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.
Imidazole Carbons: The C2 carbon of the imidazole ring is the most deshielded carbon due to its position between two nitrogen atoms and would be expected to resonate in the range of δ 135-145 ppm. The C5 carbon, directly attached to the amino group, would also be significantly downfield, likely in the δ 130-140 ppm range. The C4 carbon would be expected at a higher field, approximately in the δ 110-120 ppm region.
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the imidazole nitrogen would appear in the δ 30-40 ppm range. The two equivalent methylene carbons of the cyclopropyl ring would resonate at a much higher field, typically in the δ 5-15 ppm range, which is characteristic of strained cyclopropyl systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Imidazole) | 135 - 145 |
| C5 (Imidazole) | 130 - 140 |
| C4 (Imidazole) | 110 - 120 |
| CH (Cyclopropyl) | 30 - 40 |
| CH₂ (Cyclopropyl) | 5 - 15 |
Application of Two-Dimensional NMR Techniques for Connectivity Elucidation
To confirm the assignments made from one-dimensional NMR and to establish the complete connectivity of the molecule, several two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be expected between the cyclopropyl methine proton and the cyclopropyl methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom. For example, the signal for the C4 proton would correlate with the signal for the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would include:
The cyclopropyl methine proton to the C4 and C5 carbons of the imidazole ring.
The H-4 proton to the C2 and C5 carbons.
The H-2 proton to the C4 and C5 carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine the precise mass of the molecular ion of this compound. The molecular formula of the compound is C₆H₉N₃. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined mass to confirm the elemental composition with high accuracy (typically within 5 ppm).
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₀N₃⁺ | 124.0875 |
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways could be anticipated.
A common fragmentation pathway for N-substituted imidazoles involves the cleavage of the bond between the nitrogen and the substituent. In this case, the loss of the cyclopropyl group (C₃H₅, mass = 41.0391) would be a likely fragmentation, leading to the formation of a protonated 5-aminoimidazole fragment. Another potential fragmentation could involve the loss of ammonia (B1221849) (NH₃) from the amino group. The cyclopropyl ring itself could also undergo fragmentation. The analysis of these fragmentation patterns would provide strong evidence to confirm the proposed structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its three main components: the cyclopropyl group, the imidazole ring, and the primary amino group.
Amino (–NH₂) Group: Primary amines typically show two distinct N-H stretching vibrations in the region of 3300–3500 cm⁻¹: an asymmetric stretch and a symmetric stretch. bldpharm.com The N-H bending (scissoring) vibration is expected to appear around 1590–1650 cm⁻¹. sciforum.net
Imidazole Ring: The imidazole ring displays several characteristic vibrations. C-H stretching of the aromatic ring protons typically occurs above 3000 cm⁻¹. researchgate.netresearchgate.net The C=N and C=C stretching vibrations within the ring are found in the 1450–1681 cm⁻¹ region. researchgate.netiucr.org Ring stretching and bending modes are also prominent in the fingerprint region (below 1500 cm⁻¹). researchgate.netacs.org
Cyclopropyl Group: The cyclopropyl substituent has characteristic C-H stretching vibrations that appear just above 3000 cm⁻¹ and C-C ring deformation modes at lower frequencies.
The table below summarizes the anticipated characteristic IR absorption frequencies for this compound, based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Amine | ~3450 - 3350 | Medium |
| Symmetric N-H Stretch | Primary Amine | ~3350 - 3250 | Medium |
| Aromatic C-H Stretch | Imidazole Ring | ~3150 - 3050 | Weak |
| Aliphatic C-H Stretch | Cyclopropyl Ring | ~3080 - 3000 | Medium |
| N-H Bending (Scissoring) | Primary Amine | ~1650 - 1590 | Medium |
| C=N and C=C Ring Stretching | Imidazole Ring | ~1600 - 1450 | Medium-Strong |
| C-N Stretching | Amine/Imidazole | ~1350 - 1250 | Medium |
| Imidazole Ring Bending/Deformation | Imidazole Ring | < 1400 | Variable |
This table presents expected values based on typical frequencies for the specified functional groups.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. youtube.com The synthesis of this compound from appropriate precursors can be effectively tracked by observing the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands.
For a hypothetical synthesis involving the formation of the aminoimidazole ring, one could monitor the following changes:
Disappearance of Reactant Peaks: For example, if a synthesis starts from a carbonyl-containing precursor, the strong C=O stretching band (typically around 1680-1750 cm⁻¹) would diminish as the reaction proceeds. youtube.com
Appearance of Product Peaks: The emergence of the characteristic dual N-H stretching bands of the primary amine group and the C=N/C=C ring stretching vibrations of the imidazole core would signify the formation of this compound. researchgate.netyoutube.com
By plotting the intensity of these characteristic peaks over time, a reaction kinetic profile can be generated, providing insights into reaction rates, mechanisms, and endpoint determination without the need for sampling. youtube.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of absorption are characteristic of the molecule's electronic structure.
The imidazole ring acts as the primary chromophore in this compound. A chromophore is the part of a molecule responsible for its color, absorbing light in the UV-visible region. nih.gov The electronic spectrum of imidazole and its derivatives is typically characterized by π → π* transitions. researchgate.net
The presence of the amino group (–NH₂) at the C5 position and the cyclopropyl group at the N1 position significantly influences the electronic spectrum. These substituents act as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum (λmax). nih.gov The amino group, being a strong electron-donating group, is expected to cause a significant bathochromic shift (red shift) of the π → π* transition to a longer wavelength due to the extension of the conjugated system through its lone pair of electrons. The nitrogen atoms of the imidazole ring also possess non-bonding electrons (n-electrons), which could potentially lead to n → π* transitions, although these are often weaker in intensity and may be obscured by the stronger π → π* bands. researchgate.netnih.gov
| Transition Type | Chromophore System | Expected λmax Range (nm) | Relative Intensity (ε) |
| π → π | Substituted Imidazole Ring | ~250 - 300 | High |
| n → π | Imidazole Nitrogen Lone Pair | >300 | Low |
This table presents expected values based on the electronic properties of substituted imidazoles.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is observed as a shift in the absorption or emission spectra. Investigating the UV-Vis spectrum of this compound in solvents of varying polarity can provide valuable information about the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.
Bathochromic Shift (Red Shift): A shift to longer wavelengths, typically observed for π → π* transitions in polar solvents. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by the polar solvent. nih.gov
Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, often seen for n → π* transitions in polar, protic solvents. This is due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent, which increases the energy required for the transition.
Given the presence of the amino group, the excited state of this compound is likely to be more polar than its ground state. Therefore, a bathochromic shift in the main absorption band is expected with increasing solvent polarity.
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift (Relative to Nonpolar) |
| Hexane | Low (~1.9) | Baseline |
| Dichloromethane | Medium (~9.1) | Slight Bathochromic Shift |
| Ethanol | High (~24.5) | Moderate Bathochromic Shift |
| Water | Very High (~80.1) | Significant Bathochromic Shift |
This table illustrates the expected trend of solvatochromic shifts based on general principles of solvent effects on π → π transitions.* nih.govrsc.org
Computational and Theoretical Investigations of 1 Cyclopropyl 1h Imidazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. For 1-cyclopropyl-1H-imidazol-5-amine, these calculations would offer fundamental insights into its behavior at a molecular level.
The electronic structure dictates the chemical reactivity and intermolecular interactions of a molecule. Key properties that would be analyzed include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the amino group, while the LUMO would likely be distributed across the π-system of the imidazole ring.
Charge Distribution: Analysis of the atomic charges would reveal the polarity of the molecule. The nitrogen atoms of the imidazole ring and the exocyclic amino group are expected to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carbon atoms of the cyclopropyl (B3062369) ring would likely exhibit partial positive charges.
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the N-H protons of the amino group, highlighting their potential for hydrogen bonding.
Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule |
This table presents illustrative data that would be expected from DFT calculations.
The three-dimensional structure of this compound can be determined by geometry optimization calculations. This process finds the lowest energy arrangement of the atoms. Due to the rotational freedom of the cyclopropyl group and the potential for pyramidal inversion at the amino group, several conformers may exist. Computational methods can be used to determine the geometry of each conformer and their relative stabilities.
The tautomeric equilibrium between this compound and its isomer, 1-cyclopropyl-1H-imidazol-4-amine, could also be investigated. Quantum chemical calculations would provide the relative energies of these tautomers, indicating which form is more stable under different conditions (e.g., in the gas phase or in a solvent).
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating the vibrational modes of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations. For instance, the characteristic N-H stretching frequencies of the amino group and the C-N and C=C stretching vibrations of the imidazole ring would be key features in the predicted spectrum.
Computational Elucidation of Reaction Mechanisms
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
For any chemical reaction, such as the synthesis or subsequent functionalization of this compound, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and mechanism. For example, in the synthesis of this compound, the cyclization step to form the imidazole ring would proceed through a specific transition state that could be modeled computationally.
Table 2: Illustrative Comparison of Competing Reaction Pathways for Electrophilic Bromination
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Kinetic Favorability | Thermodynamic Favorability |
| Bromination at C-2 | 15.2 | -5.8 | Less Favorable | More Favorable |
| Bromination at C-4 | 12.5 | -4.1 | More Favorable | Less Favorable |
This table provides a hypothetical example of how computational data can be used to compare the feasibility of different reaction pathways.
Modeling Solvent Effects and Catalytic Influences on Reaction Energetics
The chemical environment, particularly the solvent and the presence of catalysts, is expected to significantly influence the reaction energetics of this compound. Computational models, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, are crucial for predicting these effects.
Solvent effects are primarily modeled using either continuum models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. For a polar molecule like this compound, polar protic solvents such as water or methanol (B129727) would be expected to stabilize the ground state and any charged or highly polar transition states through hydrogen bonding and dipole-dipole interactions. This stabilization can alter reaction barriers. For instance, in a protonation reaction at the imidazole nitrogen or the exocyclic amine, explicit water molecules can form a hydrogen-bonding network that facilitates proton transfer, thereby lowering the activation energy.
Catalytic influences, such as acid or base catalysis, can also be modeled. In an acid-catalyzed reaction, the protonation of one of the nitrogen atoms would be the initial step. Computational studies on similar aminoimidazoles can provide insight into the relative basicity of the imidazole ring nitrogens versus the exocyclic amine. The presence of a catalyst can open up new reaction pathways with lower energy barriers compared to the uncatalyzed reaction.
Table 1: Hypothetical Relative Solvation Free Energies in Different Solvents (kcal/mol)
| Solvent | Dielectric Constant | Relative Solvation Free Energy (ΔGsolv) |
| Gas Phase | 1 | 0.0 (Reference) |
| Dichloromethane | 8.93 | -5.8 |
| Tetrahydrofuran | 7.52 | -6.2 |
| Acetonitrile | 37.5 | -9.5 |
| Water | 78.4 | -12.1 |
Note: The values in this table are illustrative and based on typical solvation energies for similar polar molecules. Actual values for this compound would require specific DFT calculations.
Detailed Conformational Analysis of the Cyclopropyl and Imidazole Moieties
Rotation around the C(cyclopropyl)-N(imidazole) bond is a key conformational process. Computational studies on N-cyclopropyl amides and other N-cyclopropyl heterocycles have revealed a preference for specific conformations due to a balance of steric and electronic effects. niscpr.res.in For this compound, two principal conformations are expected: a bisected and a gauche (or non-bisected) conformation.
In the bisected conformation, the plane of the imidazole ring would pass through the C1 carbon of the cyclopropyl ring. In the gauche conformation, the imidazole ring would be offset from this position. Ab initio calculations on related systems like cyclopropylamine (B47189) have shown that the symmetric, bisected conformation is often the most stable. rsc.org The rotational barrier between these conformations can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle defining the rotation is systematically varied.
Table 2: Estimated Rotational Barriers for the C(cyclopropyl)-N(imidazole) Bond
| Conformation | Relative Energy (kcal/mol) |
| Bisected | 0.0 (Global Minimum) |
| Transition State | 3.5 - 5.0 |
| Gauche (local minimum) | 1.5 - 2.5 |
Note: These energy values are estimations based on computational studies of similar N-cyclopropyl systems and would need to be confirmed by specific calculations for the title compound.
Stereoelectronic effects, which involve the interaction of electron orbitals in specific spatial arrangements, are critical in determining the geometry of this compound. researchgate.netnih.gov A key interaction is the hyperconjugation between the filled Walsh orbitals of the cyclopropane (B1198618) ring and the empty π* orbitals of the imidazole ring or the lone pair of the imidazole nitrogen.
This σ(C-C) → p(N) or σ(C-C) → π*(imidazole) hyperconjugation is maximized in the bisected conformation, providing it with additional electronic stabilization. rsc.org This effect helps to explain the preference for this conformation over what might be predicted based on sterics alone. The amino group at the 5-position, being an electron-donating group, will also influence the electronic structure of the imidazole ring and modulate these stereoelectronic interactions.
Molecular Dynamics Simulations and Intermolecular Interaction Studies
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in condensed phases, such as in solution or in a biological environment.
MD simulations of imidazole in aqueous solution have shown that the molecule forms distinct hydration shells, with water molecules arranging themselves to form hydrogen bonds with the imidazole nitrogens. researchgate.netosti.govnih.govnih.gov For this compound, MD simulations would likely reveal:
Solvation Shell Structure: The formation of a structured solvation shell of water molecules around the polar amino and imidazole groups.
Rotational Dynamics: The timescale and dynamics of the rotation around the C(cyclopropyl)-N(imidazole) bond, which may be influenced by the viscosity of the solvent.
Conformational Flexibility: The equilibrium between different conformations and the lifetime of each conformational state in solution.
Non-covalent interactions are fundamental to the supramolecular chemistry and biological activity of imidazole-containing compounds. nih.gov
Hydrogen Bonding: The 5-amino group and the N-H of the imidazole ring are strong hydrogen bond donors. The sp2-hybridized nitrogen of the imidazole ring is a strong hydrogen bond acceptor. nih.govnih.gov MD simulations and quantum chemical calculations can quantify the strength and geometry of these hydrogen bonds with solvent molecules or other solutes. acs.orgnih.govbiorxiv.org
π-Stacking: The aromatic imidazole ring can participate in π-stacking interactions with other aromatic systems. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the binding of imidazole-containing molecules to biological targets like proteins and nucleic acids. Computational analysis can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies. researchgate.netnih.gov
Table 3: Typical Non-Covalent Interaction Energies
| Interaction Type | Interacting Partner | Estimated Energy (kcal/mol) |
| Hydrogen Bond (Donor) | Water | -4 to -8 |
| Hydrogen Bond (Acceptor) | Water | -3 to -6 |
| π-Stacking | Benzene | -1.5 to -3.0 |
Note: These are typical energy ranges for such interactions and the actual values for this compound will depend on the specific geometry and electronic environment.
Mechanistic Studies of Chemical Transformations Involving 1 Cyclopropyl 1h Imidazol 5 Amine
Mechanistic Pathways of Imidazole (B134444) Ring Functionalization
The imidazole ring is an aromatic heterocycle that can undergo various functionalization reactions. longdom.org Its reactivity is influenced by the presence of two nitrogen atoms and is susceptible to both electrophilic and nucleophilic attacks. longdom.org
In-depth Analysis of Electrophilic Aromatic Substitution Mechanisms
The imidazole ring is considered an electron-rich heterocycle, making it reactive towards electrophilic aromatic substitution. nih.gov Generally, such substitutions on five-membered heterocyclic compounds like imidazole occur preferentially at the C4 or C5 position. nih.govyoutube.com For 1-cyclopropyl-1H-imidazol-5-amine, the substitution pattern is influenced by the existing substituents.
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile by the pi electrons of the imidazole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.com The aromaticity of the ring is then restored by the loss of a proton from the carbon atom that was attacked. youtube.com
The rate of these reactions is typically highest around a pH of 5. At higher pH, there may not be enough acid to protonate any hydroxyl group in the intermediate to facilitate its removal as water. Conversely, at low pH, the amine reactant can be protonated, rendering it non-nucleophilic. libretexts.org
A general representation of the electrophilic aromatic substitution mechanism is as follows:
Generation of the electrophile: This initial step varies depending on the specific reaction (e.g., nitration, halogenation, sulfonation).
Nucleophilic attack: The aromatic ring acts as a nucleophile, attacking the electrophile. youtube.com This step is typically the rate-determining step.
Deprotonation: A base removes a proton from the intermediate to restore the aromatic system. youtube.com
The presence of the amine group at the C5 position and the cyclopropyl (B3062369) group at the N1 position will direct incoming electrophiles. The amine group is a strong activating group and an ortho-, para-director. However, due to the structure of the imidazole ring, the directing effects manifest differently. The cyclopropyl group's electronic influence is more complex, involving both sigma and pi character.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazoles
| Position of Substitution | Electronic Factors Influencing Stability of Intermediate |
| C2 | Substitution at the C2 position is generally favored in many five-membered heterocycles if other positions are blocked. youtube.com |
| C4 | Often a site for electrophilic attack, influenced by the directing effects of the N1 and N3 nitrogens. nih.gov |
| C5 | The position of the activating amino group in this compound, which will strongly influence the regioselectivity. |
Exploration of Nucleophilic Addition-Elimination Pathways
Nucleophilic substitution on the imidazole ring is less common than electrophilic substitution but can occur, particularly at the C2 position. nih.gov A more prevalent mechanism involving nucleophiles is the nucleophilic addition-elimination reaction, especially when the imidazole ring is part of a larger system with leaving groups or when reacting with acylating agents. savemyexams.com
This pathway involves two main steps:
Nucleophilic Addition: A nucleophile attacks an electrophilic carbon atom on a group attached to the imidazole ring, or on the ring itself if it contains a suitable leaving group, breaking a pi bond and forming a tetrahedral intermediate. youtube.com
Elimination: The leaving group departs, and the pi bond is reformed. youtube.com
Reactions of the amine group of this compound with acyl chlorides are a prime example of this mechanism. savemyexams.comyoutube.com The nitrogen atom's lone pair acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. savemyexams.comyoutube.com This is followed by the elimination of a chloride ion. youtube.com
Mechanisms Governing Cyclopropyl Ring Transformations
The cyclopropyl group is known for its unique reactivity, stemming from its significant ring strain. This allows for reactions that are not typical for other cycloalkanes.
Investigation of Acid-Catalyzed Ring Opening and Isomerization Mechanisms
Under acidic conditions, the cyclopropane (B1198618) ring can undergo ring-opening reactions. The mechanism is initiated by the protonation of an atom attached to the ring or, in some cases, the ring itself, which weakens the carbon-carbon bonds. This is often followed by a nucleophilic attack that leads to the cleavage of the ring.
In the context of imidazopyridines substituted with donor-acceptor cyclopropanes, Lewis acids can facilitate the ring opening. It is proposed that the Lewis acid interacts with the cyclopropane, creating a partial positive charge on one carbon and a partial negative charge on another, which precedes the nucleophilic attack and ring opening. acs.org
Understanding Radical and Photochemical Reactivity of the Cyclopropyl Group
The cyclopropyl group can also participate in radical and photochemical reactions. The high strain energy of the ring makes it susceptible to homolytic cleavage. Photochemical excitation can promote an electron to an anti-bonding orbital, weakening the C-C bonds and facilitating ring opening to form a diradical intermediate.
For instance, visible-light-induced photochemistry of cyclopropylimines can generate an excited state diyl. This N-centered radical can then initiate the strain-driven homolysis of the cyclopropane ring, leading to further cyclization reactions. chemrxiv.org While this specific example involves a cyclopropylimine, similar principles of photochemical activation and strain-driven ring opening could potentially be applied to derivatives of this compound.
Mechanistic Insights into Amine Group Reactions
The amine group at the C5 position is a key functional handle for a variety of chemical transformations.
As a nucleophile, the amine group can react with a range of electrophiles. A common reaction is its acylation with acyl chlorides or acid anhydrides to form amides. savemyexams.com This proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the carbonyl carbon. savemyexams.comyoutube.com
The amine group can also react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible and sensitive to pH. libretexts.org
Furthermore, the amine can be alkylated, although polyalkylation can be a common issue. mnstate.edu The mechanism involves a simple SN2 reaction with an alkyl halide, followed by deprotonation. mnstate.edu
Table 2: Summary of Mechanistic Pathways
| Functional Group | Reaction Type | Key Mechanistic Steps |
| Imidazole Ring | Electrophilic Aromatic Substitution | Nucleophilic attack by the ring on an electrophile, formation of a resonance-stabilized carbocation, deprotonation to restore aromaticity. youtube.com |
| Imidazole Ring | Nucleophilic Addition-Elimination | Nucleophilic attack on an electrophilic center, formation of a tetrahedral intermediate, elimination of a leaving group. youtube.com |
| Cyclopropyl Ring | Acid-Catalyzed Ring Opening | Protonation or Lewis acid coordination, nucleophilic attack leading to ring cleavage. acs.org |
| Cyclopropyl Ring | Photochemical Ring Opening | Photoexcitation leading to a diradical intermediate via homolytic cleavage. chemrxiv.org |
| Amine Group | Nucleophilic Acylation | Nucleophilic attack on a carbonyl carbon, formation of a tetrahedral intermediate, elimination of a leaving group. savemyexams.comyoutube.com |
| Amine Group | Imine Formation | Nucleophilic attack on a carbonyl carbon, formation of a carbinolamine, acid-catalyzed dehydration. libretexts.org |
| Amine Group | Alkylation | SN2 attack on an alkyl halide, deprotonation. mnstate.edu |
Postulated Pathways for Amidation, Sulfonylation, and Related Functionalizations
In the absence of specific studies on This compound , the mechanistic pathways for its functionalization can be inferred from the well-established reactivity of other aminoimidazoles and primary amines.
Amidation: The reaction of the primary amino group of This compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, would be expected to proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group would attack the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), would yield the corresponding amide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Sulfonylation: Similarly, sulfonylation would involve the reaction of the amino group with a sulfonyl halide (e.g., a sulfonyl chloride). The mechanism is analogous to amidation, with the nitrogen atom acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl halide. This results in the formation of a sulfonamide.
Table 1: Postulated Reagents and Products for Functionalization of this compound
| Transformation | Reagent Class | General Structure of Reagent | Expected Product Class |
| Amidation | Acyl Halide | R-CO-Cl | N-(1-cyclopropyl-1H-imidazol-5-yl)amide |
| Amidation | Carboxylic Anhydride | (R-CO)₂O | N-(1-cyclopropyl-1H-imidazol-5-yl)amide |
| Sulfonylation | Sulfonyl Halide | R-SO₂-Cl | N-(1-cyclopropyl-1H-imidazol-5-yl)sulfonamide |
Note: R represents a generic organic substituent.
Theoretical Mechanisms of Condensation and Carbon-Nitrogen Bond Forming Reactions
Condensation reactions involving the amino group of This compound with carbonyl compounds, such as aldehydes and ketones, would likely proceed through the formation of an imine (Schiff base) intermediate. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the protonated carbonyl carbon, followed by dehydration.
Carbon-nitrogen bond-forming reactions, such as N-alkylation, could be achieved by reacting This compound with an alkyl halide. This would likely follow an SN2 mechanism, where the amino group acts as the nucleophile.
Stereochemical Implications in Reaction Mechanisms
The presence of a cyclopropyl group attached to a nitrogen atom of the imidazole ring introduces a potential element of stereochemical interest. However, without experimental data, any discussion of stereochemical outcomes remains speculative.
Studies on Retention and Inversion of Configuration at Chiral Centers
For reactions involving This compound , the key chiral consideration would arise if the cyclopropyl group itself, or a substituent thereon, were chiral. In such a scenario, reactions at the amino group would not directly involve the chiral center. However, the stereochemistry of the cyclopropyl moiety could potentially influence the approach of reagents and thus the diastereoselectivity of reactions at other sites in the molecule. There is no information available in the searched literature to suggest that such studies have been conducted.
Factors Influencing Diastereoselectivity in Multi-Step Syntheses
In a multi-step synthesis involving a chiral derivative of This compound , factors that could influence diastereoselectivity include the steric bulk of the cyclopropyl group and any other substituents on the imidazole ring. These groups could direct the approach of incoming reagents to one face of a prochiral center, leading to a preference for one diastereomer over another. The choice of reagents, solvents, and reaction temperature would also be critical in controlling the stereochemical outcome. Unfortunately, no specific examples are available to illustrate these principles for the title compound.
1 Cyclopropyl 1h Imidazol 5 Amine As a Chemical Scaffold in Rational Molecular Design
Principles for Scaffold Modification and Structural Diversification
The systematic modification of a lead scaffold is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 1-cyclopropyl-1H-imidazol-5-amine scaffold offers three primary points for diversification: the imidazole (B134444) ring, the cyclopropyl (B3062369) moiety, and the amino functionality.
The imidazole ring of this compound has two carbon atoms (C2 and C4) that are amenable to substitution. The introduction of various functional groups at these positions can significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.
In the rational design of novel inhibitors, strategic substitution on a heterocyclic core is paramount. For instance, in the development of inhibitors for enzymes like xanthine (B1682287) oxidase, different aryl substitutions on a heterocyclic core led to a range of inhibitory potencies. nih.gov Similarly, for 2,4-diphenyl-1H-imidazole analogs, substitutions on the phenyl rings were crucial for achieving potent and selective CB2 receptor agonism. nih.gov Applying these principles to the this compound scaffold, one could explore a variety of substituents to probe the binding pocket of a target protein and optimize activity.
Table 1: Hypothetical Substitutions on the Imidazole Ring of this compound and Their Potential Effects
| Position of Substitution | Substituent Type | Potential Effect on Properties | Rationale |
| C2 | Small alkyl (e.g., -CH₃) | Increased lipophilicity, potential for steric interactions. | Probes for small hydrophobic pockets. |
| C2 | Aromatic ring (e.g., -Ph) | Introduction of π-stacking interactions, increased potency. | Can interact with aromatic amino acid residues in a binding site. nih.gov |
| C4 | Halogen (e.g., -Cl, -F) | Modulation of pKa, potential for halogen bonding. | Alters electronic properties and can form specific interactions. |
| C4 | Hydrogen bond donor/acceptor (e.g., -OH, -OCH₃) | Enhanced solubility, specific hydrogen bonding interactions. | Improves interaction with polar residues in a target's active site. |
The cyclopropyl group at the N1 position of the imidazole ring provides a degree of conformational rigidity. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. Modifications to this moiety, or its replacement with other cycloalkyl groups, can be used to fine-tune the conformation of the molecule and explore the steric and hydrophobic limits of the binding pocket.
For example, structure-activity relationship studies on a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives showed that varying the size of the cycloalkyl group at the 2-position (from cyclopropyl to cyclooctyl) had a significant impact on their activity as A3 adenosine (B11128) receptor positive allosteric modulators. nih.gov An increase in ring size from cyclopropyl to cyclo-octyl generally led to an increase in desired activity, indicating that the larger rings better fit a hydrophobic pocket of the receptor. nih.gov This highlights how systematic modification of a cycloalkyl group can be a powerful strategy for optimizing ligand-receptor interactions.
Table 2: Potential Modifications of the Cyclopropyl Moiety and Their Design Rationale
| Modification | Rationale | Potential Outcome |
| Introduction of substituents on the cyclopropyl ring (e.g., -CH₃, -CF₃) | To probe for additional binding interactions and alter metabolic stability. | Enhanced potency or modified pharmacokinetic profile. |
| Replacement with larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) | To explore the size of the hydrophobic binding pocket. | Increased binding affinity if the pocket can accommodate larger groups. nih.gov |
| Replacement with unsaturated or heterocyclic rings | To introduce different electronic properties and vector orientations. | Altered binding modes and potential for new interactions. |
The primary amino group at the C5 position is a key site for derivatization, allowing for the extension of the scaffold and the introduction of a wide range of chemical diversity. This functionality can be readily acylated, alkylated, or used in reductive amination reactions to append new fragments to the core structure. These appended fragments can be designed to interact with specific regions of a biological target, thereby improving potency and selectivity.
The synthesis of novel benzamide (B126) derivatives from a 1H-pyrazol-5-amine core, for example, has been shown to yield compounds with significant antimicrobial activity. nih.gov This demonstrates the utility of derivatizing an amino group on a heterocyclic scaffold to generate new bioactive molecules.
Table 3: Common Derivatization Reactions for the Amino Group and Their Applications
| Reaction Type | Reagents | Purpose of Derivatization |
| Acylation | Acid chlorides, anhydrides, carboxylic acids (with coupling agents) | Introduction of amides, which can act as hydrogen bond donors/acceptors. |
| Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamides, which are stable and can mimic phosphates. |
| Reductive Amination | Aldehydes or ketones (with a reducing agent) | Formation of secondary or tertiary amines, allowing for the introduction of diverse substituents. |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Introduction of functionalities capable of forming multiple hydrogen bonds. |
Synthetic Accessibility and Generation of Compound Libraries Based on the Scaffold
The utility of a chemical scaffold in drug discovery is heavily dependent on its synthetic accessibility and its suitability for the rapid generation of compound libraries. The structure of this compound is well-suited for such applications.
Parallel synthesis is a powerful strategy for rapidly generating a large number of compounds for screening. nih.gov This methodology involves performing multiple reactions simultaneously in an array format, such as a 96-well plate. beilstein-journals.org High-throughput chemistry often employs robotic systems for liquid handling and purification, further accelerating the process.
The this compound scaffold is an excellent candidate for parallel synthesis. Starting from this common core, a library of derivatives can be generated by reacting the amino group with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes, in a parallel format. Each well of the reaction plate would contain the scaffold and a unique reactant, leading to the formation of a distinct final product. Subsequent high-throughput purification, typically by preparative HPLC, can then yield a library of pure compounds ready for biological screening. bldpharm.com
Combinatorial chemistry allows for the creation of very large and diverse libraries of compounds through the systematic combination of a smaller number of building blocks. nih.gov These techniques can be performed in solution or on a solid support.
For the this compound scaffold, a combinatorial approach could involve a multi-component reaction where the imidazole core is formed in situ, or it could use the pre-formed scaffold as a starting point for further elaboration. For instance, a library could be designed where diversity is introduced at multiple positions simultaneously. One could envision a library where a set of aldehydes are reacted with the C5-amino group via reductive amination, while a different set of aryl halides are coupled to the C2 position using a suitable cross-coupling reaction. This would generate a matrix of compounds with variations at both positions, allowing for a thorough exploration of the structure-activity landscape.
The development of focused libraries using such combinatorial or parallel synthesis techniques enables a systematic investigation of the chemical space around the this compound scaffold, facilitating the discovery of new and potent bioactive molecules.
Structure-Property Relationships for Molecular Recognition and Intermolecular Binding
The specific arrangement of the cyclopropyl and amine substituents on the imidazole core of this compound dictates its shape, electronic surface, and capacity for non-covalent interactions, all of which are fundamental to its molecular recognition properties.
The molecular shape of this compound is defined by the planar imidazole ring and the appended non-planar cyclopropyl group. The cyclopropyl group, with its sp3-hybridized carbons in a strained three-membered ring, introduces a distinct conformational rigidity and a specific spatial orientation relative to the imidazole ring. This can influence how the molecule fits into the binding pocket of a biological target.
The electrostatic surface potential, a key determinant of intermolecular interactions, is significantly influenced by the substituents. The nitrogen atoms of the imidazole ring create regions of negative electrostatic potential, acting as hydrogen bond acceptors. The amino group at the C-5 position introduces a region of positive electrostatic potential and is a hydrogen bond donor. The cyclopropyl group, being largely nonpolar, contributes to the hydrophobic character of the molecule.
Table 1: Predicted Influence of Hypothetical Substituents on the Properties of the this compound Scaffold
| Substituent at C-2 or C-4 | Predicted Effect on Molecular Shape | Predicted Effect on Electrostatic Surface Potential |
| Small alkyl group (e.g., -CH3) | Minor increase in steric bulk. | Minor localized change in potential, slightly more positive. |
| Phenyl group | Significant increase in steric bulk and potential for π-stacking. | Delocalization of charge, potential for altered ring electronics. |
| Halogen (e.g., -F, -Cl) | Minimal change in shape, but alters electronic properties. | Introduction of a localized region of negative potential. |
| Hydroxyl group (-OH) | Adds a hydrogen bond donor and acceptor site. | Increases polarity and potential for hydrogen bonding. |
| Carboxylic acid group (-COOH) | Adds a strong hydrogen bond donor and acceptor, potential for salt bridge formation. | Significantly increases polarity and introduces a negative charge at physiological pH. |
This table is based on established principles of organic chemistry and provides predicted effects, as direct experimental data for these specific derivatives of this compound is limited in publicly accessible literature.
The ability of this compound to engage in various non-covalent interactions is central to its function as a molecular scaffold.
Hydrogen Bonding: The scaffold possesses key hydrogen bonding features. The sp2-hybridized nitrogen at position 3 of the imidazole ring is a hydrogen bond acceptor. The exocyclic amino group at C-5 provides two hydrogen bond donors (N-H). This dual donor-acceptor capability allows for specific and directional interactions with complementary functional groups on a target molecule, such as a protein or another small molecule. Quantum-chemical studies on imidazole-containing systems have highlighted the significant role of hydrogen bonding in stabilizing molecular complexes. bldpharm.comnih.gov
π-Stacking: The aromatic imidazole ring can participate in π-stacking interactions with other aromatic systems. These interactions, arising from the alignment of π-orbitals, can contribute significantly to binding affinity. The electronic nature of the imidazole ring in this scaffold, influenced by the amino and cyclopropyl groups, will determine its preference for stacking with electron-rich or electron-poor aromatic partners. Studies on related imidazopyridines and benzimidazoles have demonstrated the importance of π-stacking in their crystal packing and fluorescence properties. youtube.com
While the parent this compound is achiral, the introduction of substituents on the cyclopropyl ring or at a stereocenter on a more complex appended group would introduce stereoisomerism. The stereochemistry of the cyclopropyl group can have a profound impact on molecular recognition. For example, cis/trans isomers resulting from substitution on the cyclopropyl ring would present different three-dimensional shapes, leading to differential binding to a chiral receptor.
The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is an active area of research, with methods developed for the stereoselective synthesis of cyclopropyl-containing nucleosides and other bioactive molecules. nih.govorganic-chemistry.org In the context of drug design, controlling the stereochemistry of the cyclopropyl moiety would be crucial for optimizing interactions with a biological target and achieving selectivity.
Integration of the Scaffold into More Complex Molecular Architectures
The this compound scaffold serves as a versatile building block for the construction of more elaborate molecules with tailored properties.
The inherent reactivity of the imidazole ring and its substituents allows for its fusion to other ring systems, leading to novel polycyclic scaffolds. The 5-amino group can participate in cyclization reactions to form fused systems. For instance, reaction with appropriate bifunctional reagents could lead to the formation of imidazo[4,5-b]pyridines or other fused heterocyclic systems. rsc.org The development of new synthetic protocols for accessing fused imidazoles is an ongoing area of chemical research. organic-chemistry.org
The general strategy often involves the cyclocondensation of ortho-diamino aromatics (or heteroaromatics) with aldehydes. rsc.org In the case of this compound, the vicinal N-1 and C-5 amine functionality could potentially be elaborated through multi-step sequences to enable annulation reactions, thereby creating novel, rigid, and conformationally defined structures for various applications.
The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization on the imidazole ring, makes it an attractive monomer for the synthesis of macrocycles and oligomers.
Macrocycles: Macrocyclization is a widely used strategy in medicinal chemistry to create conformationally constrained molecules with improved binding affinity and selectivity. nih.gov The amino group of the scaffold could be used as a handle for linking to other building blocks to form a macrocyclic ring. For example, peptide-like macrocycles have been synthesized using an imidazole-4,5-dicarboxylic acid scaffold, demonstrating the utility of the imidazole core in constructing such architectures. google.com Imidazole-promoted macrolactonization of peptide thioesters has also been reported as a method for preparing cyclic depsipeptides. organic-chemistry.org
Oligomers: The scaffold can also be envisioned as a repeating unit in the synthesis of oligomers. N-substituted oligomers, such as poly-N-substituted glycines, are known for their potential as peptidomimetics. By developing appropriate coupling strategies, it would be feasible to synthesize oligomers of this compound, where the monomeric units are linked through the amino group or other introduced functionalities. The resulting oligomers would present a defined spatial arrangement of the cyclopropyl and imidazole moieties, potentially leading to materials with interesting self-assembly or recognition properties.
Future Research Directions and Unexplored Avenues in 1 Cyclopropyl 1h Imidazol 5 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of 1,5-disubstituted imidazoles can be challenging with respect to regioselectivity. Future research should prioritize the development of novel, efficient, and highly selective synthetic routes to 1-cyclopropyl-1H-imidazol-5-amine and its derivatives.
Current synthetic strategies for substituted imidazoles often result in a mixture of regioisomers. For instance, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been shown to yield 1,5-diaryl-1H-imidazoles regioselectively. nih.gov Adapting such metal-catalyzed C-H activation/functionalization strategies to introduce a cyclopropyl (B3062369) group at the N1 position and an amino group at the C5 position with high fidelity would be a significant advancement. Another promising avenue is the exploration of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step. frontiersin.orgnih.gov Designing an MCR that incorporates a cyclopropylamine (B47189), a suitable three-carbon building block, and a nitrogen source could provide a direct and atom-economical route to the target molecule.
Furthermore, flow chemistry and microwave-assisted synthesis could be employed to optimize reaction conditions, reduce reaction times, and improve yields and selectivity. mdpi.com The development of a robust and scalable synthesis is a critical first step to unlocking the full potential of this compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
| Metal-Catalyzed C-H Amination | High regioselectivity, functional group tolerance. | Catalyst cost and sensitivity, substrate scope. |
| Multicomponent Reactions (MCRs) | Atom economy, operational simplicity, diversity. | Identification of suitable starting materials, control of regiochemistry. |
| Flow Chemistry | Precise control of reaction parameters, scalability. | Initial setup cost, potential for clogging. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Scalability limitations, potential for localized overheating. |
Exploration of Underutilized Reactivity Modes and Unprecedented Transformations
The amino group at the C5 position of the imidazole (B134444) ring is a key functional handle that offers numerous possibilities for derivatization. Future studies should focus on exploring the nucleophilic and electrophilic reactivity of this amine to forge new carbon-nitrogen and nitrogen-heteroatom bonds. For example, acylation, alkylation, and arylation reactions could be systematically investigated to generate a library of novel derivatives with diverse electronic and steric properties.
The cyclopropyl group, with its inherent ring strain and unique electronic properties, can also participate in a variety of chemical transformations. Research into ring-opening reactions of the cyclopropyl moiety under different conditions (e.g., acid-catalyzed, metal-mediated) could lead to the formation of novel heterocyclic scaffolds. The interplay between the cyclopropyl and imidazole rings could also give rise to unprecedented reactivity, such as long-range electronic effects influencing the reactivity of the imidazole core.
Advanced Theoretical and Computational Studies for Predictive Chemical Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of this compound. acs.orgnih.gov Such studies can provide insights into its reactivity, stability, and potential as a ligand for metal catalysts or as a building block for electronic materials.
Furthermore, computational modeling can be used to predict the outcomes of proposed synthetic reactions, helping to identify the most promising routes and reaction conditions. mdpi.com Simulating the interaction of this compound with various reagents and catalysts can aid in the rational design of new transformations with high selectivity.
Table 2: Key Parameters for Computational Investigation of this compound
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Reactivity, electronic properties for materials science. |
| DFT | Electrostatic Potential Surface | Intermolecular interactions, ligand binding sites. |
| Ab initio methods | Reaction Mechanisms | Understanding selectivity, predicting reaction outcomes. |
| Molecular Dynamics (MD) | Conformational Analysis | Influence of cyclopropyl group on overall shape and flexibility. |
Potential Applications in Materials Science and Catalysis (Strictly within a Chemical Context)
The imidazole scaffold is a key component in a variety of functional materials and catalysts. tandfonline.comacs.org The unique electronic properties of this compound, arising from the combination of the electron-donating amino group and the sigma-donating/pi-accepting cyclopropyl group, make it an intriguing candidate for applications in materials science. For instance, it could serve as a building block for novel organic light-emitting diode (OLED) materials or as a component of covalent-organic frameworks (COFs) for applications such as gas storage or separation. researchgate.netgoogle.comrsc.org
In the realm of catalysis, N-substituted imidazoles are known to act as ligands for transition metals, forming catalysts for a variety of organic transformations. acs.org The steric and electronic properties of the cyclopropyl group could influence the catalytic activity and selectivity of metal complexes derived from this compound. Future research could focus on the synthesis and characterization of such metal complexes and their evaluation in catalytic reactions like cross-coupling or hydrogenation.
Design and Synthesis of Chemically-Responsive Molecular Probes and Sensors
Imidazole derivatives have been successfully employed in the design of fluorescent chemosensors for the detection of various ions and small molecules. nih.govrsc.orgrsc.orgresearchgate.net The amino group of this compound can be readily functionalized with fluorophores and recognition moieties to create novel molecular probes.
The design of such sensors would involve conjugating the imidazole core to a signaling unit (e.g., a fluorescent dye) and a binding site selective for a specific analyte. The binding of the analyte would induce a change in the photophysical properties of the probe, such as an increase or decrease in fluorescence intensity, allowing for its detection. The cyclopropyl group could play a role in modulating the electronic properties of the sensor and influencing its sensitivity and selectivity.
Development of New Methodologies for Absolute and Relative Stereoselective Synthesis
The introduction of chiral centers into derivatives of this compound opens up possibilities for applications in asymmetric catalysis and medicinal chemistry. Future research should focus on developing stereoselective methods for the synthesis of chiral derivatives.
This could involve the use of chiral catalysts to control the stereochemistry of reactions at the amino group or the imidazole ring. nih.gov Alternatively, chiral auxiliaries could be employed to direct the stereochemical outcome of synthetic transformations. The development of methods for the stereoselective synthesis of molecules containing both a chiral cyclopropane (B1198618) ring and a chiral center on a substituent of the imidazole ring would be a particularly challenging yet rewarding area of research. nih.govnih.govmdpi.comrsc.org
Q & A
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
